molecular formula C22H22N4O4S B2933085 7-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one CAS No. 688055-31-4

7-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one

Cat. No.: B2933085
CAS No.: 688055-31-4
M. Wt: 438.5
InChI Key: GUPKRCARXJWFBD-UHFFFAOYSA-N
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Description

This compound (hereafter referred to as the target compound) is a quinazolinone derivative featuring a sulfanylidene group and a 1,3-dioxolo ring fused to the quinazolinone core. The molecular formula is C₂₂H₂₂N₄O₄S with a molecular weight of 438.5 g/mol . The phenylpiperazine moiety is critical for interactions with neurotransmitter receptors, particularly serotonin and dopamine receptors, which are common targets in neuropharmacology.

Properties

CAS No.

688055-31-4

Molecular Formula

C22H22N4O4S

Molecular Weight

438.5

IUPAC Name

7-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one

InChI

InChI=1S/C22H22N4O4S/c27-20(25-10-8-24(9-11-25)15-4-2-1-3-5-15)6-7-26-21(28)16-12-18-19(30-14-29-18)13-17(16)23-22(26)31/h1-5,12-13H,6-11,14H2,(H,23,31)

InChI Key

GUPKRCARXJWFBD-UHFFFAOYSA-N

SMILES

C1CN(CCN1C2=CC=CC=C2)C(=O)CCN3C(=O)C4=CC5=C(C=C4NC3=S)OCO5

solubility

not available

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one typically involves multiple steps:

    Formation of the Quinazolinone Core: This can be achieved through the cyclization of appropriate anthranilic acid derivatives with formamide or its equivalents under high-temperature conditions.

    Introduction of the Phenylpiperazine Moiety: The phenylpiperazine group is introduced via nucleophilic substitution reactions, often using halogenated intermediates.

    Final Assembly: The final step involves the coupling of the quinazolinone core with the phenylpiperazine derivative, typically under basic conditions and in the presence of a suitable coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for scale. This includes using continuous flow reactors to maintain consistent reaction conditions and improve yield and purity. Solvent recycling and waste minimization strategies are also crucial in industrial settings.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanylidene group, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

    Substitution: The phenylpiperazine moiety can participate in electrophilic aromatic substitution reactions, introducing various substituents onto the phenyl ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents such as bromine (Br₂) or nitric acid (HNO₃).

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Corresponding alcohols.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it a valuable intermediate in organic synthesis.

Biology

Biologically, the compound’s structure suggests potential interactions with various biological targets, including enzymes and receptors. It is often explored for its antimicrobial and anticancer properties.

Medicine

In medicinal chemistry, the compound is investigated for its potential therapeutic effects. The phenylpiperazine moiety is known for its psychoactive properties, which could be harnessed in the development of new psychiatric medications.

Industry

Industrially, the compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of 7-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one involves its interaction with molecular targets such as enzymes and receptors. The phenylpiperazine moiety can interact with neurotransmitter receptors, potentially modulating their activity. The quinazolinone core may inhibit specific enzymes, leading to therapeutic effects.

Comparison with Similar Compounds

Table 1: Key Molecular Features of Selected Analogs

Compound ID/Name Molecular Formula Molecular Weight (g/mol) Substituent on Piperazine/Chain Key Structural Differences
Target Compound (K284-5351) C₂₂H₂₂N₄O₄S 438.5 4-phenylpiperazin-1-yl Propyl chain, phenyl group
3-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)-N-(2-phenylethyl)propanamide (K284-5333) C₂₀H₁₉N₃O₄S 397.45 Phenethylamide Shorter chain, amide group
SMR000634331 C₂₆H₃₀N₄O₅S 510.609 4-(3-methoxyphenyl)piperazin-1-yl Hexyl chain, methoxy group
7-{3-oxo-3-[4-(pyrimidin-2-yl)piperazin-1-yl]propyl}-... (BB91347) C₂₀H₂₀N₆O₄S 440.4756 4-(pyrimidin-2-yl)piperazin-1-yl Pyrimidine ring

Key Observations:

Chain Length and Flexibility :

  • The target compound and BB91347 share a propyl chain, whereas SMR000634331 has a longer hexyl chain. Longer chains may enhance lipophilicity, affecting membrane permeability and metabolic stability.
  • K284-5333 replaces the piperazine with a phenethylamide group, reducing nitrogen content and altering hydrogen-bonding capacity.

The 3-methoxyphenyl group in SMR000634331 adds electron-donating properties, which may enhance binding to G protein-coupled receptors (GPCRs) compared to the unsubstituted phenyl group in the target compound.

Hydrogen-Bonding Capacity: SMR000634331 has 7 hydrogen bond acceptors and 1 donor, while the target compound has fewer due to its simpler substituents. This difference could influence solubility and target selectivity.

Biological Activity

The compound 7-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one is a synthetic derivative belonging to the class of quinazoline compounds. This compound has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including synthesis, structure-activity relationships (SAR), and relevant case studies.

Molecular Formula and Structure

The molecular formula of the compound is C25H30N4O3SC_{25}H_{30}N_{4}O_{3}S, with a molecular weight of approximately 486.66 g/mol. The structural features include:

  • A quinazoline core.
  • A phenylpiperazine moiety.
  • A sulfanylidene group.

Antimicrobial Activity

Research indicates that derivatives of quinazoline compounds exhibit significant antimicrobial properties. For instance, studies have shown that similar compounds display activity against various bacterial strains, including those resistant to conventional antibiotics. The compound's ability to inhibit bacterial growth is hypothesized to be linked to its structural components, particularly the piperazine ring which enhances membrane permeability and interaction with bacterial enzymes .

Anticancer Properties

The anticancer potential of quinazoline derivatives has been widely documented. Specific studies demonstrate that compounds with similar structures can induce apoptosis in cancer cell lines through various mechanisms, such as the inhibition of specific kinases involved in cell proliferation and survival . The effectiveness of these compounds often varies depending on the type of cancer cell line and the specific modifications made to the quinazoline structure.

Study 1: Anticancer Activity

In a study evaluating the cytotoxic effects of various quinazoline derivatives on human cancer cell lines, it was found that modifications at the 7-position significantly enhanced activity against breast cancer cells (MCF-7). The compound exhibited an IC50 value in the low micromolar range, indicating potent cytotoxicity .

Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial efficacy of piperazine-containing quinazolines against Gram-positive and Gram-negative bacteria. The results revealed that certain derivatives displayed minimum inhibitory concentrations (MICs) comparable to established antibiotics like ciprofloxacin, suggesting their potential as alternative therapeutic agents for bacterial infections .

Structure-Activity Relationships (SAR)

The SAR analysis indicates that modifications at specific positions on the quinazoline core can lead to significant changes in biological activity. For example:

  • Substitution at C-7 : Enhances anticancer activity.
  • Piperazine ring : Increases antimicrobial efficacy.
  • Sulfanylidene group : Contributes to overall stability and bioactivity.

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